[2,4-Dichloro-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate
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Overview
Description
[2,4-Dichloro-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate: is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of dichloro and trioxo groups attached to a phenyl ring, which is further linked to a methylbenzenesulfonate group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Dichloro-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate involves multiple steps. One common method includes the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The trioxo groups can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products Formed:
Substitution: Formation of methoxy derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecular architectures .
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also employed in the development of diagnostic assays .
Medicine: Its ability to interact with specific molecular targets makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [2,4-Dichloro-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can inhibit or activate the target’s function, leading to various biological effects .
Comparison with Similar Compounds
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate
- 2-乙烯基-4,6-二氨基-1,3,5-三嗪
Comparison: Compared to similar compounds, [2,4-Dichloro-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate exhibits unique reactivity due to the presence of both dichloro and trioxo groups. This dual functionality allows for a broader range of chemical reactions and applications. Additionally, its sulfonate group enhances its solubility in various solvents, making it more versatile in industrial and research settings .
Properties
IUPAC Name |
[2,4-dichloro-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O6S/c1-9-2-4-12(5-3-9)29(26,27)28-15-10(6-11(19)8-14(15)20)7-13-16(23)21-18(25)22-17(13)24/h2-8H,1H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDSSLINEUTBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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